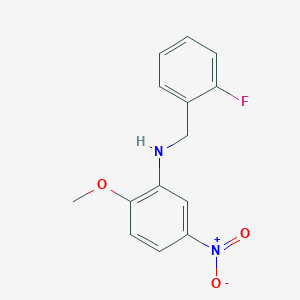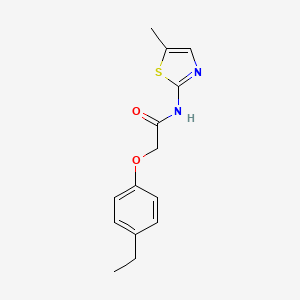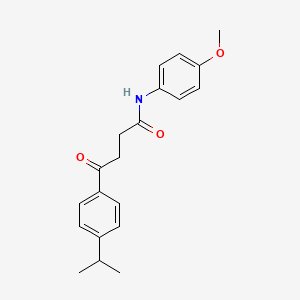![molecular formula C14H9N3O5S B5847738 2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}-1-(3-nitrophenyl)ethanone](/img/structure/B5847738.png)
2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}-1-(3-nitrophenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}-1-(3-nitrophenyl)ethanone is a chemical compound that has been widely used in scientific research. This compound has been found to have various biochemical and physiological effects, making it a valuable tool in the field of biomedicine.
Mechanism of Action
The mechanism of action of 2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}-1-(3-nitrophenyl)ethanone involves the formation of a covalent bond between the thiol group of the compound and the target protein. This covalent bond results in the inhibition of the target protein's activity.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including:
1. Inhibition of enzyme activity: This compound has been found to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase.
2. Detection of thiols: this compound has been used as a fluorescent probe to detect the presence of thiols in biological samples.
3. Anti-cancer properties: This compound has been investigated for its potential anti-cancer properties.
Advantages and Limitations for Lab Experiments
The advantages of using 2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}-1-(3-nitrophenyl)ethanone in lab experiments include:
1. High selectivity: This compound has a high selectivity for thiol-containing proteins, making it a valuable tool in the study of these proteins.
2. Fluorescence properties: this compound has fluorescence properties that make it useful in fluorescence microscopy.
The limitations of using this compound in lab experiments include:
1. Toxicity: This compound can be toxic to cells at high concentrations.
2. Limited solubility: this compound has limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Future Directions
The future directions for the use of 2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}-1-(3-nitrophenyl)ethanone in scientific research include:
1. Development of new fluorescent probes: This compound can be used as a template for the development of new fluorescent probes for the detection of thiol-containing proteins.
2. Investigation of anti-cancer properties: Further investigation is needed to determine the potential anti-cancer properties of this compound.
3. Development of new enzyme inhibitors: The inhibition of enzyme activity by this compound can be used as a template for the development of new enzyme inhibitors.
In conclusion, this compound is a valuable tool in scientific research due to its various biochemical and physiological effects. The compound's selectivity for thiol-containing proteins and fluorescence properties make it useful in the study of these proteins. However, the compound's toxicity and limited solubility can be limiting factors in certain experiments. Further investigation is needed to determine the potential anti-cancer properties of this compound and to develop new fluorescent probes and enzyme inhibitors based on its properties.
Synthesis Methods
The synthesis of 2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}-1-(3-nitrophenyl)ethanone involves the reaction of 2-furyl isothiocyanate with 3-nitrobenzaldehyde in the presence of a base. The resulting product is a yellow powder that is soluble in organic solvents.
Scientific Research Applications
2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}-1-(3-nitrophenyl)ethanone has been used in various scientific research applications, including:
1. Fluorescence microscopy: This compound has been used as a fluorescent probe to detect the presence of thiols in biological samples.
2. Enzyme inhibition studies: this compound has been found to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase.
3. Cancer research: This compound has been investigated for its potential anti-cancer properties.
Properties
IUPAC Name |
2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(3-nitrophenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3O5S/c18-11(9-3-1-4-10(7-9)17(19)20)8-23-14-16-15-13(22-14)12-5-2-6-21-12/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFLPASJQDHOALU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)CSC2=NN=C(O2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-2-biphenylyl-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5847666.png)


![N-({5-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-2-furyl}methylene)-3-(difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5847691.png)
![N-ethyl-2-(4-methoxyphenyl)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5847692.png)




![1-[4-(1H-benzimidazol-2-ylmethoxy)phenyl]-1-butanone](/img/structure/B5847733.png)

![4-({4-[(3-fluorobenzyl)oxy]phenyl}carbonothioyl)morpholine](/img/structure/B5847748.png)
